2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine
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Overview
Description
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is a chemical compound with the molecular formula C15H16BrNO. It is known for its unique structure, which includes a bromophenoxy group attached to an ethylpyridine moiety. This compound is used primarily in research and development settings and has various applications in chemistry and related fields .
Mechanism of Action
Target of Action
The primary target of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is the enzyme 11β-Hydroxysteroid dehydrogenase type 1 (11β-HSD1) . This enzyme plays a crucial role in regulating the body’s cortisol levels .
Mode of Action
This compound interacts with 11β-HSD1, potentially inhibiting its activity . This inhibition can affect the conversion between biologically active cortisol and inactive cortisone .
Biochemical Pathways
The compound’s interaction with 11β-HSD1 affects the glucocorticoid metabolism at the tissue level . By inhibiting 11β-HSD1, the compound can disrupt the balance between cortisol and cortisone, potentially affecting various biochemical pathways related to these hormones .
Result of Action
The molecular and cellular effects of this compound’s action are primarily related to its impact on cortisol levels. By inhibiting 11β-HSD1 and disrupting cortisol metabolism, the compound may influence various physiological processes regulated by this hormone .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine typically involves the reaction of 4-bromophenol with 2-(2-chloroethyl)-5-ethylpyridine under basic conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a suitable solvent like dimethylformamide (DMF). The mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, using industrial-grade solvents and reagents, and employing continuous flow reactors to enhance efficiency and yield .
Chemical Reactions Analysis
Types of Reactions
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The bromine atom in the bromophenoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of various substituted phenoxyethylpyridines.
Scientific Research Applications
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the development of new materials and chemical processes
Comparison with Similar Compounds
Similar Compounds
- 2-[2-(4-Chlorophenoxy)ethyl]-5-ethylpyridine
- 2-[2-(4-Fluorophenoxy)ethyl]-5-ethylpyridine
- 2-[2-(4-Methylphenoxy)ethyl]-5-ethylpyridine
Uniqueness
2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine is unique due to the presence of the bromine atom, which imparts distinct chemical reactivity and biological activity compared to its analogs. The bromine atom can participate in specific halogen bonding interactions, which can influence the compound’s overall properties and applications .
Properties
IUPAC Name |
2-[2-(4-bromophenoxy)ethyl]-5-ethylpyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16BrNO/c1-2-12-3-6-14(17-11-12)9-10-18-15-7-4-13(16)5-8-15/h3-8,11H,2,9-10H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOZJKXJBAFQCPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CN=C(C=C1)CCOC2=CC=C(C=C2)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16BrNO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90747230 |
Source
|
Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.20 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
669716-58-9 |
Source
|
Record name | 2-[2-(4-Bromophenoxy)ethyl]-5-ethylpyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90747230 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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